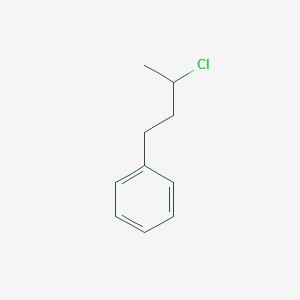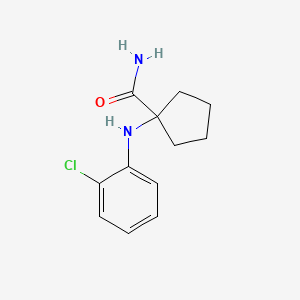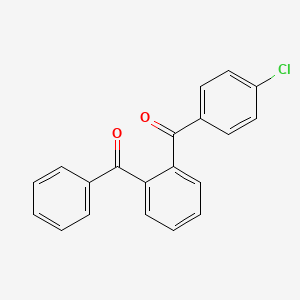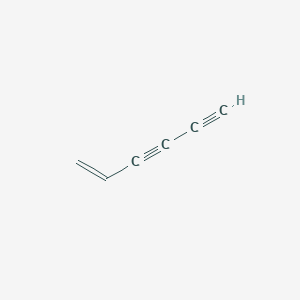![molecular formula C22H16N2O7 B14735213 9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- CAS No. 3263-46-5](/img/structure/B14735213.png)
9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structural features, which include hydroxyl, amino, and nitro functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- typically involves multiple steps, starting from anthracene. The process includes nitration, hydroxylation, and amination reactions. Common reagents used in these steps include nitric acid for nitration, hydrogen peroxide for hydroxylation, and aniline derivatives for amination. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Catalysts and solvents are often employed to enhance reaction rates and selectivity. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Conditions often involve organic solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which can be further functionalized for specific applications.
Scientific Research Applications
9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of pigments and as an analytical reagent for detecting metal ions.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Anticancer Activity: It intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Antibacterial and Antiviral Activity: It inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death.
Analytical Reagent: It forms complexes with metal ions, which can be detected through spectroscopic methods.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-9,10-anthracenedione: Known for its use in dyes and pigments.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Studied for its biological activities and analytical applications.
1,4-Diamino-2,3-dihydro-9,10-anthracenedione: Explored for its anticancer properties.
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications, making it a valuable compound in various research fields.
Properties
CAS No. |
3263-46-5 |
|---|---|
Molecular Formula |
C22H16N2O7 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1,8-dihydroxy-4-[3-(1-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O7/c1-10(25)11-3-2-4-12(9-11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h2-10,23,25-27H,1H3 |
InChI Key |
ZSWIUCCRFLSRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


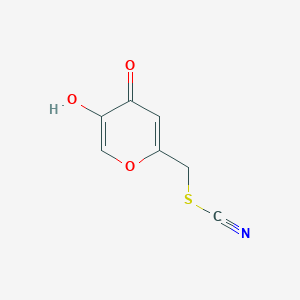
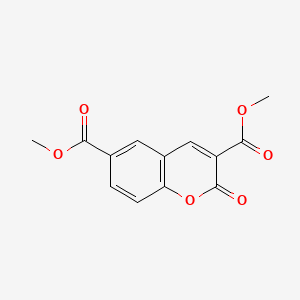
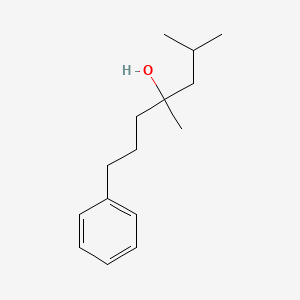
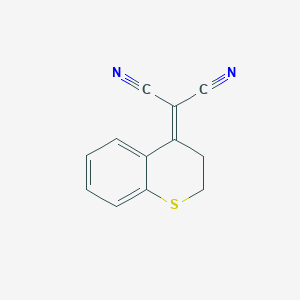
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
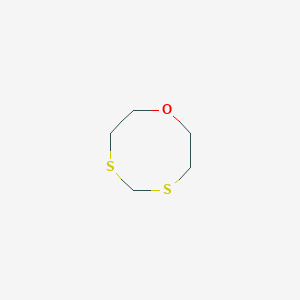
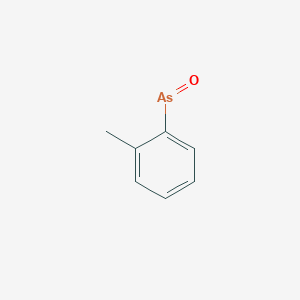
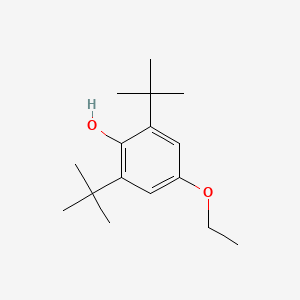

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
